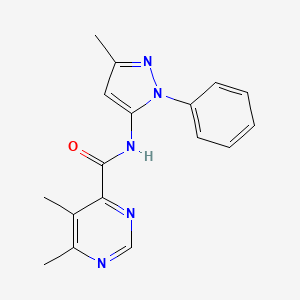

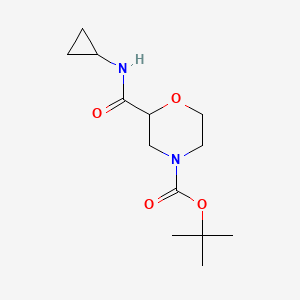

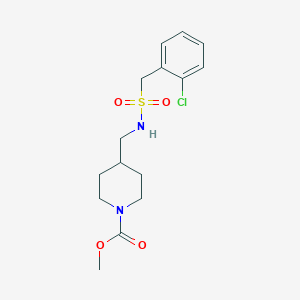

![molecular formula C16H12F3N3O4 B2362624 N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CAS No. 303995-28-0](/img/structure/B2362624.png)

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methoxy-N-methyl-N’-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea” is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group has made these compounds important targets in pharmaceuticals and agrochemicals . The biological properties of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity . This group is attached to a chromeno[2,3-b]pyridin-3-yl]urea moiety, forming a complex structure.科学的研究の応用

1. Industrial and Biological Properties

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea belongs to a class of compounds with significant industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) explored the multicomponent reaction of similar chromeno[2,3-b]pyridine derivatives, highlighting their potential in these areas. Their ADME (absorption, distribution, metabolism, and excretion) properties were also assessed, indicating their relevance in pharmacokinetics (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).

2. Biomedical Applications

In 2018, Elinson et al. described a multicomponent reaction leading to the formation of chromeno[2,3-b]pyridine derivatives, including those with 3-trifluoromethyl-2-pyrazolin-5-one fragments. These compounds were highlighted as promising for different biomedical applications, demonstrating the compound's versatility in medical research (Elinson et al., 2018).

3. Antimicrobial Activity

Yunnikova et al. (2013) investigated the antimicrobial activity of derivatives of chromeno[2,3-b]pyridine, which are structurally related to this compound. Their findings indicated that these compounds exhibit inhibitory effects on various microbial cultures, such as Candida albicans and Staphylococcus aureus, underlining their potential in antimicrobial research (Yunnikova, Gorokhov, Makhova, & Aleksandrova, 2013).

将来の方向性

The trifluoromethoxy group is an important target in pharmaceuticals and agrochemicals, and the late-stage and selective fluorination reaction of organic molecules has received significant attention . It is expected that many novel applications of trifluoromethoxy-containing compounds will be discovered in the future .

特性

IUPAC Name |

1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELKUTDTCQRAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

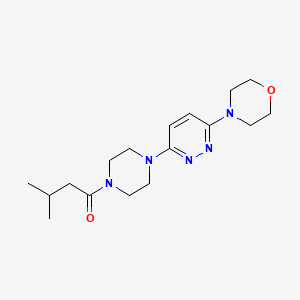

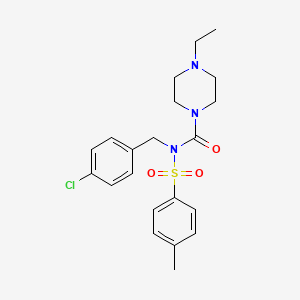

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

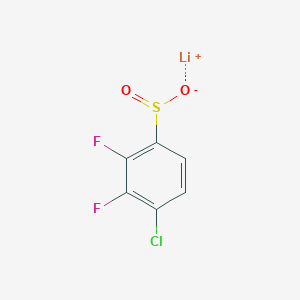

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)

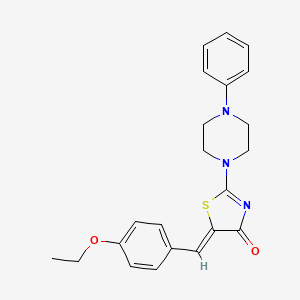

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)

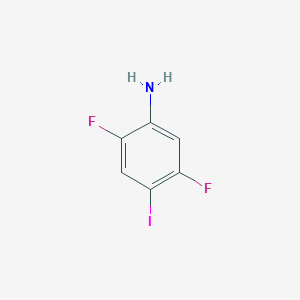

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)

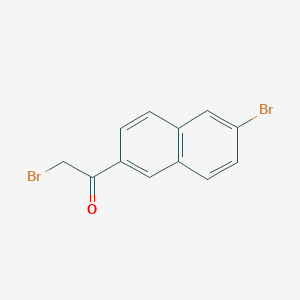

![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)